![molecular formula C14H8N2O8S2 B14443009 2,2'-Disulfanediylbis(3-nitrobenzoic acid) CAS No. 75366-64-2](/img/structure/B14443009.png)
2,2'-Disulfanediylbis(3-nitrobenzoic acid)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(3-nitrobenzoic acid) involves several steps:
Oxidation of 2-nitro-5-chlorobenzaldehyde: This step converts the aldehyde to the corresponding carboxylic acid.
Introduction of the Thiol Group: Sodium sulfide is used to introduce the thiol group.
Oxidative Coupling: The monomer is coupled by oxidation with iodine to form the disulfide bond.
Industrial Production Methods
The industrial production of 2,2’-Disulfanediylbis(3-nitrobenzoic acid) follows similar synthetic routes but is optimized for large-scale production. The process involves controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis(3-nitrobenzoic acid) undergoes several types of chemical reactions:
Reduction: The disulfide bond can be cleaved by reducing agents to form 2-nitro-5-thiobenzoic acid.
Substitution: The nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Common reducing agents include dithiothreitol (DTT) and β-mercaptoethanol.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
2-Nitro-5-thiobenzoic Acid: Formed by the reduction of the disulfide bond.
Substituted Nitrobenzoic Acids: Formed by nucleophilic substitution reactions.
Scientific Research Applications
2,2’-Disulfanediylbis(3-nitrobenzoic acid) has a wide range of scientific research applications:
Biochemistry: Used as a sensitive reagent for determining free sulfhydryl content in proteins, peptides, and tissues.
Analytical Chemistry: Employed in high-performance liquid chromatography (HPLC) to determine the alkylthiol content.
Medicine: Utilized in various assays to study thiol-containing biomolecules.
Industry: Acts as a cleavable cross-linking agent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis(3-nitrobenzoic acid) involves the cleavage of the disulfide bond by thiol groups. This reaction releases 2-nitro-5-thiobenzoate, which ionizes to form the TNB dianion in water at neutral and alkaline pH. The TNB dianion has a yellow color, which can be quantified using a spectrophotometer .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic Acid: A precursor to 2,2’-Disulfanediylbis(3-nitrobenzoic acid) and used in similar applications.
3-Nitrobenzoic Acid: Another nitrobenzoic acid derivative with different properties and applications.
Uniqueness
2,2’-Disulfanediylbis(3-nitrobenzoic acid) is unique due to its ability to form a colored product upon reaction with thiol groups, making it an essential reagent in biochemical assays .
Properties
CAS No. |
75366-64-2 |
---|---|
Molecular Formula |
C14H8N2O8S2 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[(2-carboxy-6-nitrophenyl)disulfanyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H8N2O8S2/c17-13(18)7-3-1-5-9(15(21)22)11(7)25-26-12-8(14(19)20)4-2-6-10(12)16(23)24/h1-6H,(H,17,18)(H,19,20) |
InChI Key |
RZNYLDPBODKAKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])SSC2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C(=O)O |
Origin of Product |
United States |
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